4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-Chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a pyridin-2-yl group at position 5, and a thiol (-SH) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science. The synthesis typically involves condensation reactions, such as the fusion of 4-chlorobenzoic acid with thiocarbohydrazide, followed by derivatization with aldehydes or other electrophiles .
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-4-6-10(7-5-9)18-12(16-17-13(18)19)11-3-1-2-8-15-11/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPCJVRGQWTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide to form the corresponding hydrazone, which is then cyclized using thiourea in the presence of a suitable catalyst to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
- 4-(4-Bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (5A): Replacing chlorine with bromine increases molecular weight (MW: ~347.23 vs. target compound’s ~302.78) and lipophilicity (logP). This derivative exhibited anticancer activity in non-small cell lung cancer cells, suggesting halogen size influences receptor binding .
- Its anticancer efficacy was comparable to brominated analogs, indicating halogen type may modulate metabolic stability rather than potency .
Pyridinyl Position Isomers
- 4-(4-Chloro-2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol : Pyridin-3-yl substitution (vs. pyridin-2-yl) alters hydrogen bonding capacity, reflected in a higher logP (3.29) and reduced solubility (logSw: -3.49). Such changes could affect membrane permeability and bioavailability .
Schiff Base Derivatives
- 4-{[(E)-(4-Fluorophenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Schiff base formation introduces an imine group, enhancing metal-chelating ability.
Alkylated and Aryl-Substituted Analogs
- S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives: Alkylation of the thiol group improves metabolic stability. Molecular docking studies indicated these compounds mimic known drugs, highlighting alkylation as a strategy to optimize pharmacokinetics .
Antiviral Activity
Triazole-thiol derivatives like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol () showed potent inhibition of coronavirus helicase (nsp13), with IC₅₀ values lower than reference drugs. The target compound’s pyridinyl group may similarly engage in π-stacking interactions with viral enzymes .
Anticancer Potential
Derivatives such as 5A and 6A induced endoplasmic reticulum stress-mediated apoptosis in cancer cells. The pyridin-2-yl group’s planar structure likely facilitates DNA intercalation or kinase inhibition .
Corrosion Inhibition
Triazole-thiols like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol () demonstrated >90% inhibition efficiency for aluminum alloys in acidic media. The target compound’s thiol and aromatic groups may similarly adsorb onto metal surfaces, forming protective layers .
Physicochemical Properties and Drug-Likeness
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target compound | 302.78 | 3.29 | 4 | 32.68 |
| 4-(4-Fluorophenyl) analog (6A) | ~287.72 | 2.98 | 4 | 32.68 |
| 4-(4-Methoxyphenyl) analog | 328.80 | 3.75 | 5 | 40.15 |
| S-Alkyl pyrrole derivative (7) | ~350.85 | 4.12 | 3 | 28.45 |
The target compound’s balance of logP and polar surface area aligns with Lipinski’s rule of five, suggesting oral bioavailability .
Biological Activity
4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, a derivative of the 1,2,4-triazole family, has garnered attention for its diverse biological activities. This compound is characterized by its potential antimicrobial and anticancer properties, making it a subject of significant research interest.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.76 g/mol. The presence of the triazole ring and thiol group contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial effects. A study focused on the synthesis and evaluation of S-substituted derivatives demonstrated that at a concentration of 125 µg/mL, various synthesized compounds showed effective activity against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer properties of 1,2,4-triazole derivatives have also been extensively studied. Compounds bearing this scaffold have shown promising results in inhibiting cancer cell proliferation. For instance, one study reported that synthesized compounds exhibited selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is influenced by their structural characteristics. Variations in substituents on the sulfur atom and other positions on the triazole ring can lead to significant differences in antimicrobial and anticancer efficacy. For example, certain modifications resulted in enhanced interactions with target enzymes involved in cancer development .
Case Studies
- Antimicrobial Evaluation : A comprehensive study synthesized various S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial activity against several bacterial strains. The results indicated that structural modifications could optimize activity against specific pathogens.
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited high cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
